![molecular formula C40H40P2S B15125234 (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[221]hept-2-ene is a complex organophosphorus compound This compound is notable for its unique structure, which includes two diphenylphosphino groups and a bicyclic heptene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene typically involves multiple steps. The initial step often includes the formation of the bicyclic heptene framework, followed by the introduction of the diphenylphosphino groups. Common reagents used in these reactions include phosphine ligands and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition metal complexes, making it valuable in homogeneous catalysis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its ability to form stable complexes with metals can be exploited in drug design, particularly in the creation of metal-based drugs.
Industry
Industrially, this compound is used in the production of advanced materials. Its role as a ligand in catalysis can be applied in the synthesis of polymers and other high-performance materials.
Wirkmechanismus
The mechanism by which (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene exerts its effects involves its interaction with metal centers. The diphenylphosphino groups can coordinate to metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the bicyclic framework.
1,2-Bis(diphenylphosphino)ethane (dppe): Another widely used ligand with two phosphine groups, but with a different backbone structure.
Uniqueness
What sets (1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene apart is its bicyclic heptene framework, which provides unique steric and electronic properties. This makes it particularly effective in stabilizing certain metal complexes and enhancing catalytic activity.
Eigenschaften
Molekularformel |
C40H40P2S |
|---|---|
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
[3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane |
InChI |
InChI=1S/C40H40P2S/c1-28-35(37(29(2)43-28)41(30-18-10-6-11-19-30)31-20-12-7-13-21-31)36-38(34-26-27-40(36,5)39(34,3)4)42(32-22-14-8-15-23-32)33-24-16-9-17-25-33/h6-25,34H,26-27H2,1-5H3 |
InChI-Schlüssel |
PZNKRERTQOZOSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
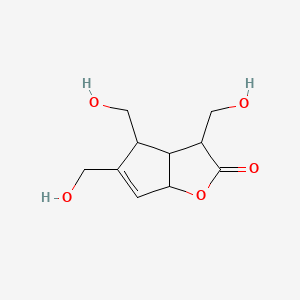
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
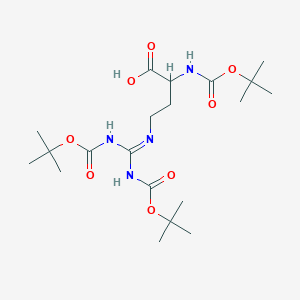
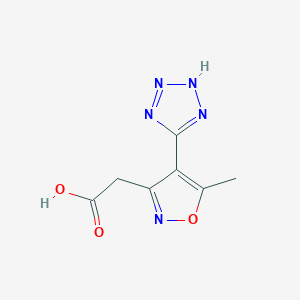
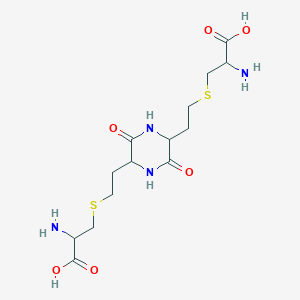
![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
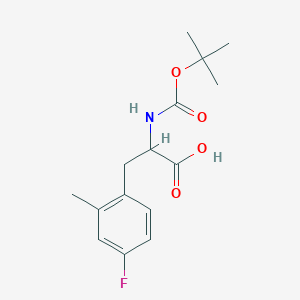
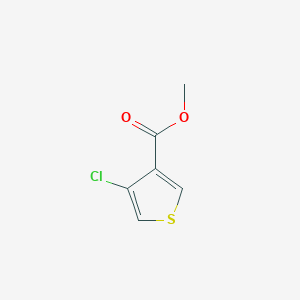
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
